2-(2-Furyl)-5-[(methylpropyl)amino]-4-(phenylsulfonyl)-1,3-oxazole
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Overview
Description
The compound “2-(2-Furyl)-5-[(methylpropyl)amino]-4-(phenylsulfonyl)-1,3-oxazole” is a complex organic molecule that contains several functional groups. These include a furyl group, an amino group, a phenylsulfonyl group, and an oxazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the oxazole ring. The exact structure would need to be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the furyl group might undergo electrophilic aromatic substitution, while the amino group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
General Synthetic Approaches : A general methodology for the preparation of 2,5-disubstituted-1,3-oxazoles involves the deprotonation of 2-(phenylsulfonyl)-1,3-oxazole, providing a reactive C-5 carbanion that can undergo various electrophilic reactions, allowing for a versatile synthesis of substituted oxazoles (Williams & Fu, 2010).
Chemical Reactions and Applications : The synthesis of extended oxazoles through reactions of 2-((phenylsulfonyl)methyl)-4,5-diphenyloxazole highlights the utility of the α-sulfonyl anion in producing a range of alkylated and cyclic products, demonstrating the potential for chemical diversity in drug development and other applications (Patil & Luzzio, 2016).
Potential Pharmacological Applications
Anticonvulsant Activity : Compounds related to the furan and oxazole rings have been evaluated for their biological properties, including anticonvulsant activity. For instance, a series of triazole derivatives showed potential as anticonvulsant agents, hinting at the possible pharmacological applications of structurally similar compounds (Küçükgüzel et al., 2004).
Antibacterial and Surface Activity : The synthesis of 1,2,4-triazole derivatives and their evaluation for antibacterial and surface activity suggest that compounds with oxazole components could be explored for similar applications, given their relevance in producing biologically active heterocycles (El-Sayed, 2006).
Synthetic Building Blocks for Complex Molecules : The preparation of specific oxazole derivatives, such as 4-carbethoxy-5-methyl-2-(phenylsulfonyl)methyloxazole, underscores their utility as building blocks in the synthesis of complex natural products, demonstrating the chemical versatility and potential for drug synthesis and development (Zhang & Ciufolini, 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(benzenesulfonyl)-N-butan-2-yl-2-(furan-2-yl)-1,3-oxazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-3-12(2)18-16-17(19-15(23-16)14-10-7-11-22-14)24(20,21)13-8-5-4-6-9-13/h4-12,18H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDANWCCLBVVUJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furyl)-5-[(methylpropyl)amino]-4-(phenylsulfonyl)-1,3-oxazole |
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